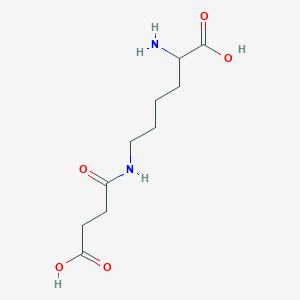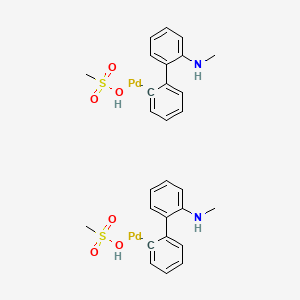
methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, N-methyl-2-phenylaniline, and palladium form a unique compound that has garnered significant interest in various scientific fields. Methanesulfonic acid is an organosulfuric acid known for its strong acidity and high solubility in water . N-methyl-2-phenylaniline is an aromatic amine with applications in organic synthesis. Palladium, a transition metal, is widely used as a catalyst in various chemical reactions, including cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using oxygen or chlorine . N-methyl-2-phenylaniline can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide or dimethyl sulfate . Palladium is often introduced into the compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Methanesulfonic acid is produced industrially by oxidizing dimethyl disulfide with nitric acid, followed by purification . N-methyl-2-phenylaniline is produced through methylation processes in the presence of a base. Palladium is typically obtained through mining and refining processes, followed by its incorporation into various catalytic systems .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methanesulfonic acid is stable against oxidation.
Reduction: Palladium can undergo reduction reactions, often used in catalytic hydrogenation.
Substitution: N-methyl-2-phenylaniline can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen or chlorine for methanesulfonic acid.
Reduction: Hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophiles such as halogens or nitro groups for N-methyl-2-phenylaniline.
Major Products
Oxidation: Methanesulfonic acid remains stable.
Reduction: Reduced palladium species.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid is used in green chemistry as a catalyst for esterification and alkylation reactions . N-methyl-2-phenylaniline is utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals . Palladium is extensively used in catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .
Wirkmechanismus
Eigenschaften
Molekularformel |
C28H32N2O6Pd2S2-2 |
|---|---|
Molekulargewicht |
769.5 g/mol |
IUPAC-Name |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C13H12N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10,14H,1H3;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI-Schlüssel |
UJRSPTPNKZSQSI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


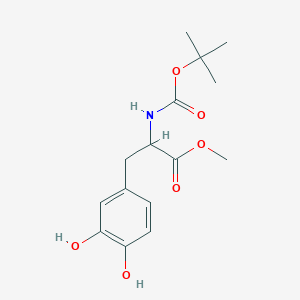
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
![2-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13386909.png)
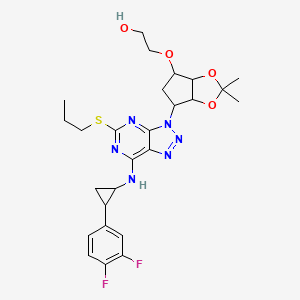
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
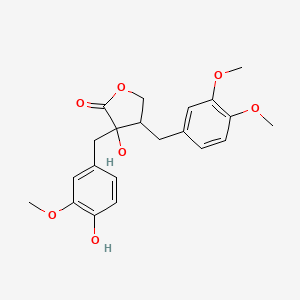
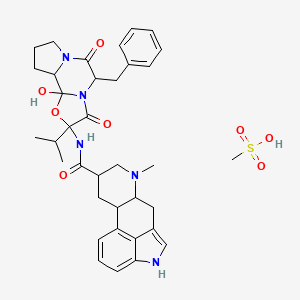
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

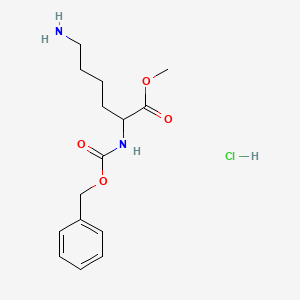
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)
